molecular formula C10H12N2O3 B13087857 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13087857
M. Wt: 208.21 g/mol
InChI Key: FDBYOCPHBZXKBO-UHFFFAOYSA-N
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Description

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C10H12N2O3. It is primarily used for research purposes and has applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylpent-1-yn-3-amine with oxazole-4-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its combination of an oxazole ring and a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3-methylpent-1-yn-3-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-4-10(3,5-2)12-9-11-7(6-15-9)8(13)14/h1,6H,5H2,2-3H3,(H,11,12)(H,13,14)

InChI Key

FDBYOCPHBZXKBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

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